N-methyl-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
The compound is a complex organic molecule that likely contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocyclic amines that play a significant role in drug design .
Molecular Structure Analysis
The compound likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms in an sp3-hybridized state . It may also contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Piperidine is a colorless liquid with an objectionable odor, typical of amines .Scientific Research Applications
Chemical Synthesis and Analysis
The title compound is synthesized through various chemical reactions, often involving anthracene derivatives. For example, Kankanala et al. (2011) report the synthesis of a closely related compound, N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide, demonstrating the complexity of these syntheses and their characterization using techniques like IR, 1H, and 13C NMR, mass spectral analysis, and elemental analysis (Kankanala et al., 2011).
Redox Behavior and Electrochemistry
Ahmad et al. (2015) explored the redox response of similar compounds, such as 4,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate, across a range of pH values. They evaluated redox processes using techniques like cyclic voltammetry and differential pulse voltammetry. This study provides insights into the electrochemical properties of these compounds (Ahmad et al., 2015).
Biological Applications and Drug Development
In the field of pharmacology and drug development, compounds like N-methyl-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide serve as important intermediates or targets. Abeywardane et al. (2016) discovered a compound with potential efficacy in dermatological conditions. Their research highlighted the process of optimizing these compounds to enhance potency and reduce toxicity (Abeywardane et al., 2016).
Analytical and Spectroscopic Studies
The structural elucidation of such compounds is key in understanding their properties and potential applications. For instance, Mamari and Sheidi (2020) reported on the synthesis and characterization of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, using spectroscopic methods such as 1H-NMR and IR. This showcases the importance of detailed analytical techniques in the study of these complex molecules (Mamari & Sheidi, 2020).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Some piperidine derivatives have shown activity against different viruses . For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities .
Pharmacokinetics
The molecular weight of the compound is 24533 , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that piperidine derivatives can have a variety of pharmacological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-N-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-17-11-14-27(15-12-17)23(28)8-5-13-26(2)33(31,32)18-9-10-21-22(16-18)25(30)20-7-4-3-6-19(20)24(21)29/h3-4,6-7,9-10,16-17H,5,8,11-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDCHPINQTZDEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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